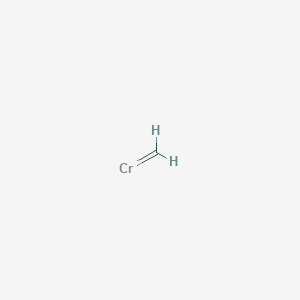
Methylidenechromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylidenechromium is an organometallic compound that features a chromium atom bonded to a methylene group. This compound is of significant interest in the field of organometallic chemistry due to its unique bonding and reactivity properties. Organometallic compounds, such as this compound, play a crucial role in various industrial and research applications, particularly in catalysis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylidenechromium can be synthesized through various methods, including the reaction of chromium hexacarbonyl with methylene iodide in the presence of a reducing agent. Another common method involves the reaction of chromium trichloride with methyllithium, followed by the addition of a methylene transfer reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using chromium trichloride and methyllithium. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Methylidenechromium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form chromium oxides and methylene derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation states of chromium.
Substitution: The methylene group in this compound can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Chromium oxides and methylene derivatives.
Reduction: Lower oxidation states of chromium.
Substitution: Various substituted organochromium compounds.
Applications De Recherche Scientifique
Methylidenechromium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of methylidenechromium involves its ability to form stable complexes with various ligands. The chromium atom in this compound can coordinate with multiple ligands, leading to the formation of stable organometallic complexes. These complexes can undergo various chemical transformations, making this compound a versatile catalyst in organic synthesis .
Molecular Targets and Pathways: this compound primarily targets organic molecules with reactive functional groups, such as alkenes and alkynes. The compound can facilitate the formation of carbon-carbon bonds, making it valuable in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Methylidenechromium can be compared with other similar organometallic compounds, such as:
Methylidynechromium: Features a chromium atom bonded to a methylidyne group.
Chromium carbene complexes: Contain chromium bonded to carbene ligands.
Chromium alkyl complexes: Involve chromium bonded to various alkyl groups .
Uniqueness: this compound is unique due to its specific bonding with the methylene group, which imparts distinct reactivity and stability properties. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
116492-57-0 |
|---|---|
Formule moléculaire |
CH2Cr |
Poids moléculaire |
66.023 g/mol |
Nom IUPAC |
methylidenechromium |
InChI |
InChI=1S/CH2.Cr/h1H2; |
Clé InChI |
JDTCNEAVCTZVSM-UHFFFAOYSA-N |
SMILES canonique |
C=[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


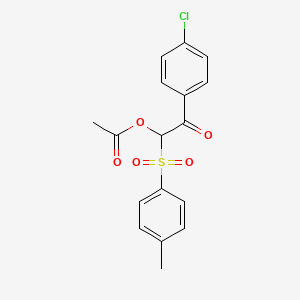
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)


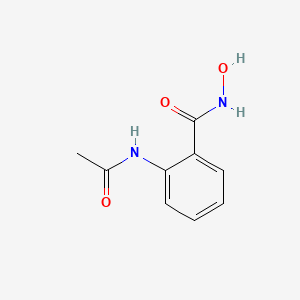
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
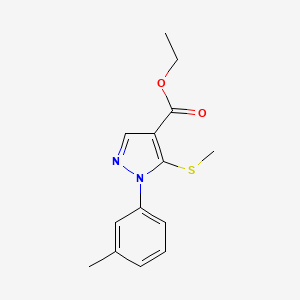
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)


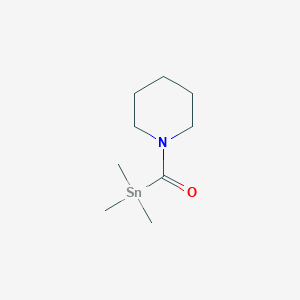
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)
